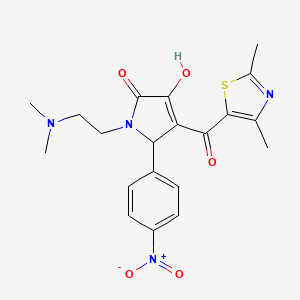

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Description

The compound 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core modified with distinct functional groups. Key structural attributes include:

- Position 1: A 2-(dimethylamino)ethyl group, which may enhance solubility and influence pharmacokinetics due to its basic tertiary amine.

- Position 4: A 2,4-dimethylthiazole-5-carbonyl substituent, introducing electron-withdrawing and aromatic characteristics.

Properties

IUPAC Name |

1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S/c1-11-19(30-12(2)21-11)17(25)15-16(13-5-7-14(8-6-13)24(28)29)23(10-9-22(3)4)20(27)18(15)26/h5-8,16,26H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBDAPKBCVHERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)[N+](=O)[O-])CCN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(Dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest promising biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, including detailed research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₈H₂₃N₃O₃S and a molecular weight of approximately 386.47 g/mol. It features a pyrrole ring, a thiazole moiety, and various functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₃S |

| Molecular Weight | 386.47 g/mol |

| CAS Number | 627822-21-3 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation utilized the MTT assay to evaluate its cytotoxic effects on various human cancer cell lines, including MDA-MB-231 (breast cancer), LNCaP (prostate cancer), Caco-2 (colorectal cancer), and HEK-293 (human embryonic kidney). The results indicated that:

- Cytotoxicity : The compound exhibited an IC50 value of 16.63 ± 0.27 μM against Caco-2 cells after 48 hours, outperforming standard chemotherapeutics like cisplatin and etoposide.

- Mechanism of Action : Apoptosis was induced in Caco-2 cells, as evidenced by increased loss of mitochondrial membrane potential (MMP) and elevated reactive oxygen species (ROS) levels, suggesting a mechanism involving oxidative stress .

Study 1: Anticancer Efficacy

A comprehensive study focused on the anticancer efficacy of structurally related compounds demonstrated that modifications in the thiazole and pyrrole components significantly influenced their cytotoxic profiles. The study concluded that compounds with enhanced electron-withdrawing groups exhibited superior activity against cancer cell lines .

Study 2: Structural Activity Relationships (SAR)

Research into SAR has revealed that alterations in the substituents on the pyrrole ring can lead to substantial changes in biological activity. Compounds with additional hydroxyl or nitro groups showed increased potency against various cancer cell lines, emphasizing the importance of functional group positioning in enhancing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

R4 Substituents: The target’s 2,4-dimethylthiazole-5-carbonyl group differs from F3226-1198’s thiophene-2-carbonyl and STOCK3S-92907’s benzoyl. This is supported by F3226-1198’s superior IC50 (2.6 μM) compared to STOCK3S-92907 (21.8 μM), suggesting electron-deficient acyl groups improve potency . The benzoyl derivative (STOCK3S-92907) shows reduced activity, likely due to steric bulk or weaker electronic interactions.

R1 Substituents: The target’s dimethylaminoethyl group differs from the diethylaminoethyl group in ’s compound.

R5 Substituents :

- The 4-nitrophenyl group (shared by the target and ’s compound) is a strong electron-withdrawing moiety, which may enhance stability and binding affinity but reduce aqueous solubility.

Physicochemical Properties

- Melting Points : While data for the target are unavailable, analogs like F3226-1198 and STOCK3S-92907 exhibit high melting points (>200°C), suggesting crystalline stability .

- Solubility: Tertiary amine groups (e.g., dimethylaminoethyl) likely improve solubility in polar solvents, whereas the 4-nitrophenyl group may limit aqueous solubility.

Research Implications and Gaps

- However, experimental validation is required.

- Synthetic Feasibility : Analogous synthesis routes (e.g., ’s use of reflux conditions and hydrazine hydrate) may apply, but optimization would be needed for the thiazole-carbonyl moiety .

- Limitations : The absence of direct data on the target’s IC50, solubility, or crystallinity necessitates further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.